molecular formula C18H15ClN6O B2850627 2-(3-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539815-34-4

2-(3-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2850627
CAS No.: 539815-34-4
M. Wt: 366.81
InChI Key: ZRIMOWZWXHAEJR-UHFFFAOYSA-N
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Description

This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . It is a pale yellow solid . The [1,2,4]triazolo[1,5-a]pyrimidine class of compounds has attracted wide pharmaceutical interest due to their antitrypanosomal activity .


Synthesis Analysis

The synthesis of this compound involves the reaction of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . The yield of the reaction is reported to be 92% .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR spectrum shows multiple peaks, indicating the presence of various types of protons in the molecule . The 13C NMR spectrum also shows multiple peaks, indicating the presence of various types of carbons .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, it is synthesized from sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate .


Physical and Chemical Properties Analysis

This compound is a pale yellow solid with a melting point of 188–189 °C . Its 1H NMR and 13C NMR spectra provide information about its chemical structure .

Mechanism of Action

While the exact mechanism of action of this compound is not mentioned in the retrieved papers, compounds of the [1,2,4]triazolo[1,5-a]pyrimidine class have been reported to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Future Directions

The future directions for research on this compound could involve further investigation of its biological activity, particularly its potential as a CDK2 inhibitor . Additionally, modifications of its structure could be explored to enhance its biological activity.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O/c1-10-14(16(20)26)15(12-5-3-7-21-9-12)25-18(22-10)23-17(24-25)11-4-2-6-13(19)8-11/h2-9,15H,1H3,(H2,20,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIMOWZWXHAEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CN=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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